

Theoretical Properties of 3-Hydroxyhexanoate Stereoisomers: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxyhexanoate

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Abstract

3-Hydroxyhexanoate, a six-carbon β -hydroxy fatty acid, exists as two stereoisomers: (R)-**3-hydroxyhexanoate** and (S)-**3-hydroxyhexanoate**. These enantiomers, while possessing identical chemical formulas and connectivity, exhibit distinct three-dimensional arrangements that can lead to significant differences in their physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the theoretical and experimentally-derived properties of these stereoisomers, with a focus on data relevant to researchers in the fields of chemistry, biology, and pharmacology. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and experimental workflows.

Introduction

The study of stereoisomers is of paramount importance in the life sciences and drug development, as the chirality of a molecule can profoundly influence its pharmacological and toxicological profile. The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, often results in one isomer being therapeutically active while the other may be inactive or even elicit adverse effects. **3-Hydroxyhexanoate** serves as a valuable model for understanding these stereospecific interactions and is a key monomer in the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polymers with diverse applications. Furthermore, derivatives of 3-

hydroxyalkanoates have shown potential as bioactive molecules, including antimicrobial and quorum sensing inhibitory agents. This guide aims to consolidate the current knowledge on the theoretical and practical aspects of (R)- and (S)-**3-hydroxyhexanoate** to aid in future research and development endeavors.

Physicochemical Properties

The distinct spatial arrangement of the hydroxyl group in the (R) and (S) enantiomers of **3-hydroxyhexanoate** gives rise to differences in their physical and chemical properties. While many experimental values for the individual enantiomers are not readily available in the literature, predicted data from computational models provide valuable insights.

Table 1: Physicochemical Properties of **3-Hydroxyhexanoate** Stereoisomers

Property	(R)-3-Hydroxyhexanoic Acid	(S)-3-Hydroxyhexanoic Acid	Racemic 3-Hydroxyhexanoic Acid
Molecular Formula	C ₆ H ₁₂ O ₃	C ₆ H ₁₂ O ₃	C ₆ H ₁₂ O ₃
Molecular Weight	132.16 g/mol	132.16 g/mol	132.16 g/mol
CAS Number	77877-35-1[1]	66997-60-2	10191-24-9[2]
Predicted Water Solubility	133 g/L	Not available	Not available
Predicted logP	0.57	Not available	Not available
Predicted pKa (Strongest Acidic)	4.67	Not available	Not available
Physical State	Not available	Not available	Liquid[3]
Solubility	Not available	Not available	Soluble in chloroform, ethanol, methanol[3]

Note: Predicted values are computationally generated and may differ from experimental results.

Biological Activity and Significance

While research into the specific biological activities of the individual **3-hydroxyhexanoate** stereoisomers is ongoing, studies on related 3-hydroxyalkanoates and the racemic mixture provide important clues to their potential pharmacological relevance.

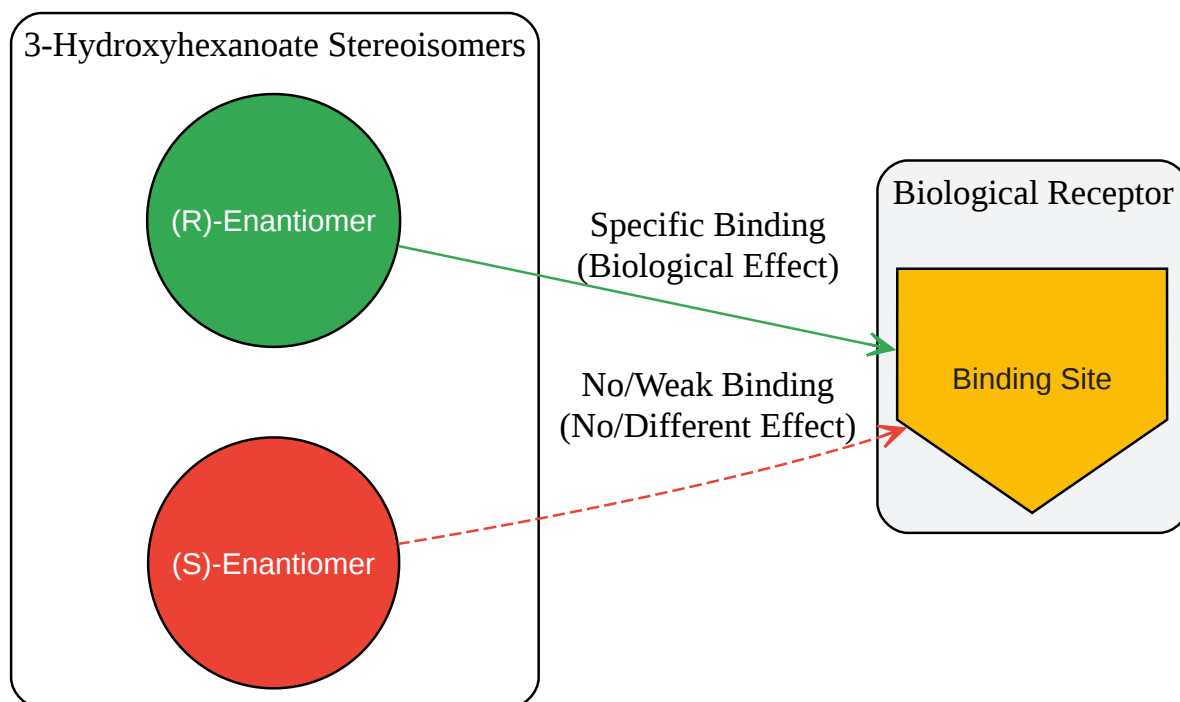
The (R)-enantiomers of 3-hydroxyalkanoic acids are known to possess biological activity. For instance, (R)-3-hydroxyoctanoic acid has demonstrated antimicrobial properties and the ability to inhibit quorum sensing in the pathogenic bacterium *Pseudomonas aeruginosa*. This suggests that (R)-**3-hydroxyhexanoate** may also exhibit similar bioactivities.

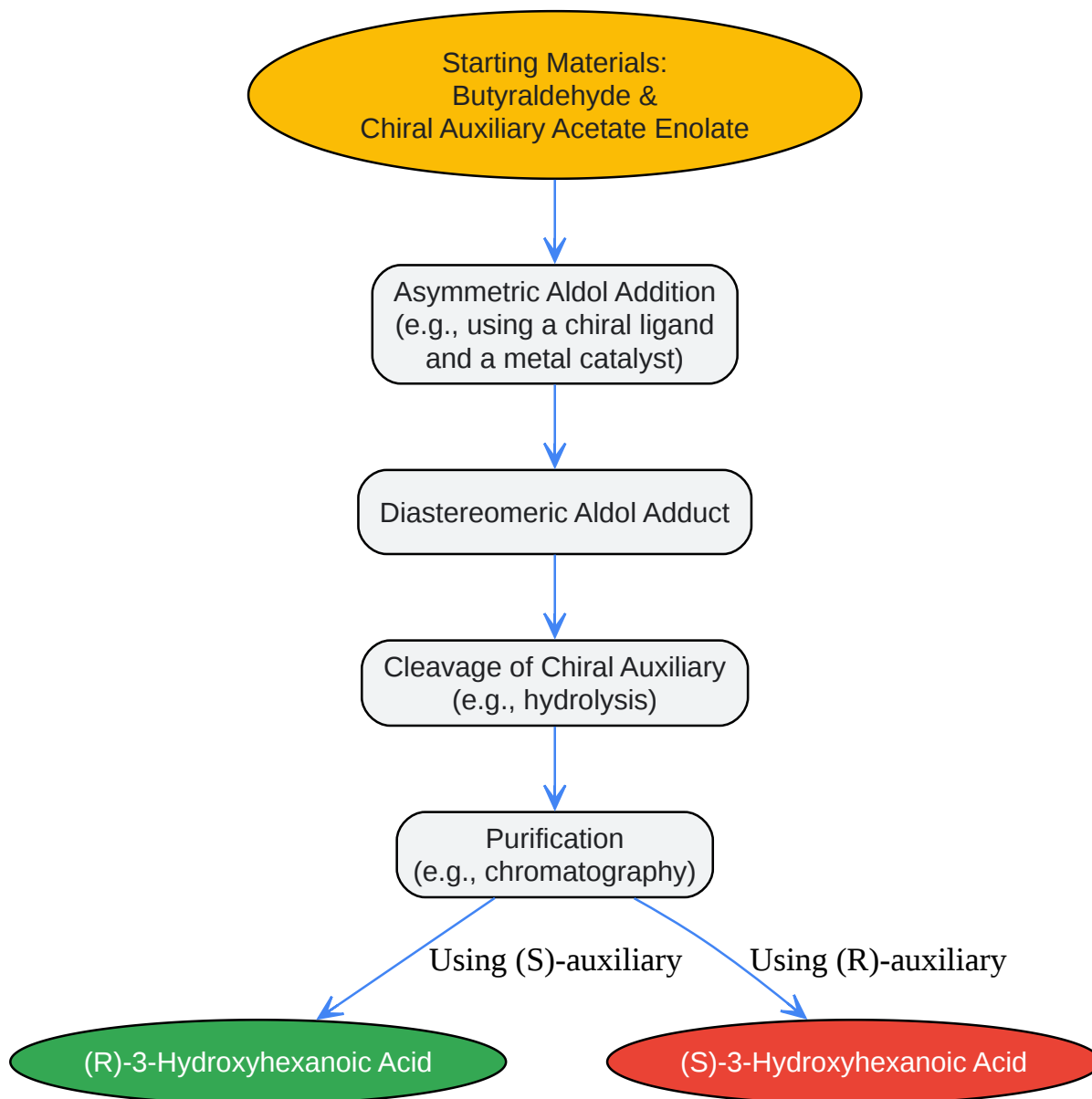
The racemic mixture of 3-hydroxyhexanoic acid has been identified as a metabolite in the urine and serum of patients with diabetic ketoacidosis, indicating its involvement in metabolic pathways under certain physiological conditions[3]. Furthermore, 3-hydroxyhexanoic acid acts as a semiochemical, a chemical signal used for communication, in certain species of ants.

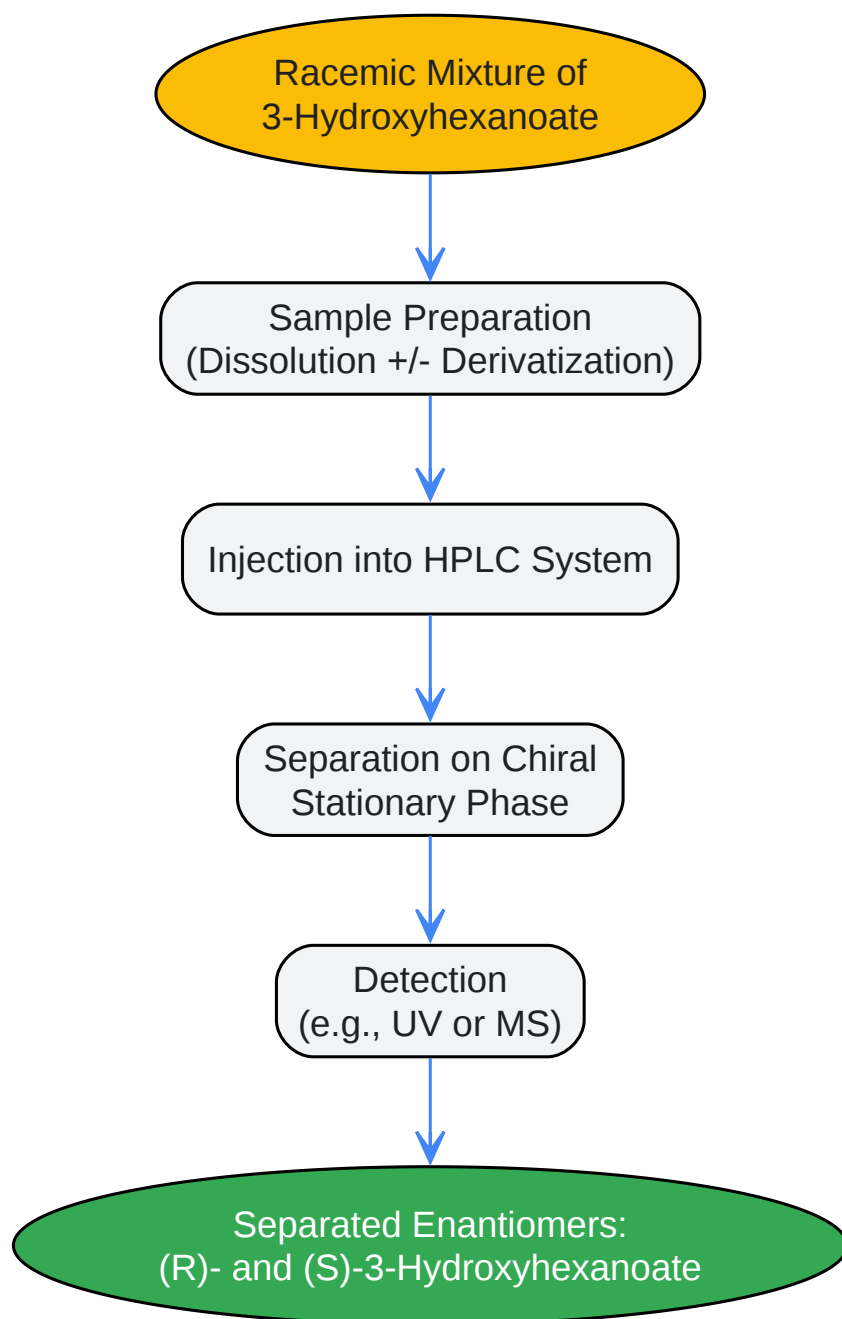
The most well-documented role of **3-hydroxyhexanoate** stereoisomers is as monomers for the biosynthesis of the biodegradable polymer poly(3-hydroxybutyrate-co-**3-hydroxyhexanoate**) (P(3HB-co-3HHx)). The incorporation of **3-hydroxyhexanoate** into the polymer chain alters its physical properties, increasing its flexibility and elasticity. The biosynthesis of this copolymer involves the conversion of (S)-3-hydroxyhexanoyl-CoA to (R)-3-hydroxyhexanoyl-CoA, which is then polymerized.

Known Signaling Pathways and Biological Interactions

The biological activity of chiral molecules is often dictated by their specific interactions with protein binding sites. The diagram below illustrates the general principle of stereospecific binding, which is fundamental to the differential effects of the **3-hydroxyhexanoate** enantiomers.







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